molecular formula C17H19N3O4S B11557021 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11557021
M. Wt: 361.4 g/mol
InChI Key: NXOSGKUKUKEDCR-GIJQJNRQSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines phenoxy, nitrothiophene, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under conditions like reflux or microwave irradiation.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with electron-rich sites in proteins, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of phenoxy, nitrothiophene, and acetohydrazide moieties. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of the nitrothiophene group can enhance the compound’s ability to interact with biological targets, making it a more potent candidate for drug development .

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-11(2)14-6-4-12(3)8-15(14)24-10-16(21)19-18-9-13-5-7-17(25-13)20(22)23/h4-9,11H,10H2,1-3H3,(H,19,21)/b18-9+

InChI Key

NXOSGKUKUKEDCR-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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